molecular formula C13H10FNO2 B175067 Methyl 5-(3-fluorophenyl)nicotinate CAS No. 181705-87-3

Methyl 5-(3-fluorophenyl)nicotinate

Cat. No.: B175067
CAS No.: 181705-87-3
M. Wt: 231.22 g/mol
InChI Key: GFPGQHOIZGKIAS-UHFFFAOYSA-N
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Description

Methyl 5-(3-fluorophenyl)nicotinate is an organic compound with the molecular formula C13H10FNO2 It is a derivative of nicotinic acid, where the nicotinic acid moiety is esterified with a methyl group and substituted with a fluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-fluorophenyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the methyl ester. The fluorophenyl group is then introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-(3-fluorophenyl)nicotinic acid.

    Reduction: 5-(3-fluorophenyl)nicotinyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-(3-fluorophenyl)nicotinate is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the nicotinate moiety could facilitate interactions with biological membranes or proteins.

Comparison with Similar Compounds

    Methyl nicotinate: Similar structure but lacks the fluorophenyl group, leading to different chemical and biological properties.

    5-(3-fluorophenyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, affecting its reactivity and solubility.

    3-fluorophenyl nicotinate: Similar but with the fluorophenyl group at a different position, altering its chemical behavior.

Uniqueness: Methyl 5-(3-fluorophenyl)nicotinate is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 5-(3-fluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-5-10(7-15-8-11)9-3-2-4-12(14)6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGQHOIZGKIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451778
Record name Methyl 5-(3-fluorophenyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181705-87-3
Record name Methyl 5-(3-fluorophenyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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